N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
“N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains furan rings, which are planar five-member heterocyclic rings with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecule has a complex structure with multiple rings. The dihedral angle between furan and pyridine rings is 73.52 (14)° . The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions were carried out under microwave-assisted conditions . The use of effective coupling reagents was crucial for the success of the reactions .Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas .
Mode of Action
It’s known that furan derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives, in general, can influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-16(18-7-11-3-1-5-24-11)13-9-21(8-12-4-2-6-25-12)10-14-15(13)19-20-17(14)23/h1,3,5,9-10,12H,2,4,6-8H2,(H,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVGKSPIBMRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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